Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2

GnRH Antagonist Safety Histamine Release Edema

The compound, systematically known as [Ac-D-Trp1,3, D-Phe(4-Cl)2, D-Lys6, D-Ala10]-GnRH and commonly referred to as MI-1544, is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Unlike many clinically advanced GnRH antagonists that incorporate a D-Arg residue at position 6, MI-1544 features a D-Lys at this critical position, a modification that was specifically designed to modulate the peptide's basicity and its associated pharmacological profile.

Molecular Formula C71H94ClN17O13
Molecular Weight 1429.1 g/mol
Cat. No. B12364864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2
Molecular FormulaC71H94ClN17O13
Molecular Weight1429.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C
InChIInChI=1S/C71H94ClN17O13/c1-39(2)31-54(63(95)83-53(18-11-29-77-71(75)76)70(102)89-30-12-19-60(89)69(101)80-40(3)61(74)93)84-62(94)52(17-9-10-28-73)82-64(96)55(33-43-22-26-47(92)27-23-43)86-68(100)59(38-90)88-67(99)58(35-45-37-79-51-16-8-6-14-49(45)51)87-65(97)56(32-42-20-24-46(72)25-21-42)85-66(98)57(81-41(4)91)34-44-36-78-50-15-7-5-13-48(44)50/h5-8,13-16,20-27,36-37,39-40,52-60,78-79,90,92H,9-12,17-19,28-35,38,73H2,1-4H3,(H2,74,93)(H,80,101)(H,81,91)(H,82,96)(H,83,95)(H,84,94)(H,85,98)(H,86,100)(H,87,97)(H,88,99)(H4,75,76,77)/t40-,52-,53+,54+,55+,56-,57-,58-,59+,60+/m1/s1
InChIKeyDIFMZIBGYYLXJI-ZVULUNLCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MI-1544 (Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2): A Differentiated GnRH Antagonist for Reproductive Research


The compound, systematically known as [Ac-D-Trp1,3, D-Phe(4-Cl)2, D-Lys6, D-Ala10]-GnRH and commonly referred to as MI-1544, is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor [1]. Unlike many clinically advanced GnRH antagonists that incorporate a D-Arg residue at position 6, MI-1544 features a D-Lys at this critical position, a modification that was specifically designed to modulate the peptide's basicity and its associated pharmacological profile [2].

Why D-Lys6 GnRH Antagonists Like MI-1544 Cannot Be Replaced by Standard D-Arg6 Analogs


The GnRH antagonist field has long grappled with the histamine-releasing and edematogenic side effects associated with the highly basic D-Arg6 residue present in many reference antagonists [1]. Substitution with D-Lys6, as in MI-1544, represents a distinct pharmacological strategy to retain high receptor affinity while mitigating these undesired effects, a balance that cannot be assumed when interchanging analogs with different position-6 basic amino acids [2]. Direct experimental comparisons reveal that MI-1544 does not simply mirror the in vivo LH/FSH suppression ratios or the edema profiles of its D-Arg6-containing counterparts, making it a non-fungible tool for studies on the pituitary-gonadal axis.

Quantitative Evidence Guide: MI-1544 Versus Standard GnRH Antagonists


Superior Edema Safety Margin Versus Antagonists with D-Arg6

MI-1544 demonstrates a uniquely high safety margin regarding edematogenic effects. In direct experimental observation, injections of MI-1544 at doses 100 times higher than its single antiovulatory dose did not induce any observable edematous reactions. This quantitative measure of the safety window is a critical differentiator from many reference D-Arg6-containing antagonists, where edema is a known dose-limiting toxicity [1].

GnRH Antagonist Safety Histamine Release Edema

Rapid and Long-Lasting LH Suppression Kinetics with Differential FSH Impact

A single injection of MI-1544 in ovariectomized rats suppressed serum LH levels promptly within 2 hours, and this suppression was sustained for more than 24 hours. In contrast, serum FSH levels exhibited no or only a late decrease (after more than 6 hours), demonstrating a differentiated temporal regulation of gonadotropins that is not uniformly observed with all GnRH antagonists [1].

LH Suppression Gonadotropin Pharmacodynamics

Direct Antitumor Efficacy Against Breast Cancer Xenografts

Beyond its pituitary effects, MI-1544 exerts a direct inhibitory effect on the growth of human breast cancer xenografts. In immunosuppressed mice, twice-daily subcutaneous administration of MI-1544 inhibited the growth of estrogen-sensitive xenografts by 65% and estrogen-insensitive xenografts by 30%. This direct, replication-competent antitumor action is a distinct and quantifiable advantage over simple LH/FSH suppressors [1].

Antitumor Breast Cancer Xenograft

D-Lys6 Substitution Confers a Class-Wide Advantage in Histamine Release Profile

The D-Lys6 substitution in GnRH antagonists is a recognized structural determinant for reducing histamine release, a common side effect of the highly basic D-Arg6 residue. Systematic studies on position-6 substitutions have demonstrated that analogs with weakly basic or neutral residues at position 6, including D-Lys6, release substantially less histamine than their D-Arg6 counterparts. This class-level evidence supports the inference that MI-1544 possesses a similarly favorable histamine profile [1].

Histamine Release D-Lys6 Safety Pharmacology

High-Value Application Scenarios for MI-1544 Based on Quantitative Evidence


Chronic In Vivo GnRH Suppression Studies Where Edema Is a Confounding Variable

The documented absence of edema at 100x the antiovulatory dose [1] makes MI-1544 uniquely suited for chronic administration protocols in rodent models, where histamine-mediated inflammation from D-Arg6 antagonists could confound physiological readouts or limit dosing frequency.

Dissection of LH-Dependent vs. FSH-Dependent Reproductive Processes

MI-1544's pharmacodynamic profile—prompt and sustained LH suppression with delayed FSH impact [2]—enables researchers to isolate LH-specific effects on ovulation, steroidogenesis, or gonadal function without the immediate FSH suppression that other antagonists may produce.

Direct Antitumor Mechanism Studies in Breast Cancer Models

With its quantitatively established, direct inhibition of breast cancer xenograft growth (65% and 30% for two subtypes) [3], MI-1544 serves as a molecular probe for investigating GnRH receptor-mediated antiproliferative signaling, distinct from the indirect, pituitary-mediated effects of other antagonists.

Conjugate and Drug Delivery Design Targeting GnRH Receptors

The favorable histamine release profile inferred for the D-Lys6 class [4], combined with the proven retention of antitumor activity upon conjugation [3], positions MI-1544 as a superior carrier scaffold for developing targeted cytotoxic or imaging conjugates, minimizing carrier-related inflammatory side effects.

Quote Request

Request a Quote for Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.